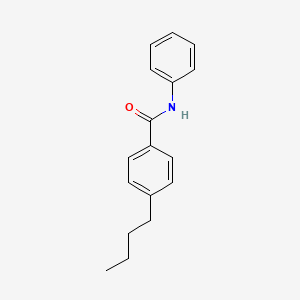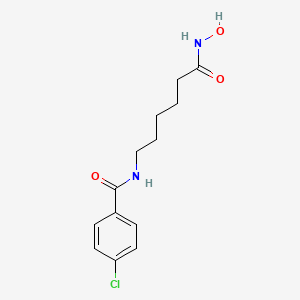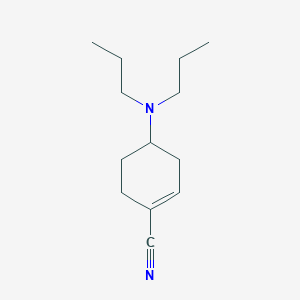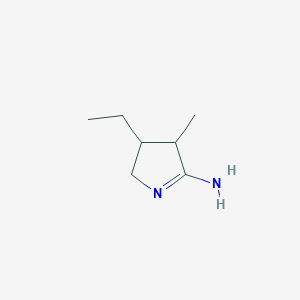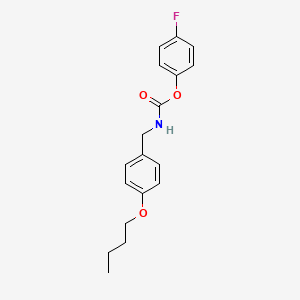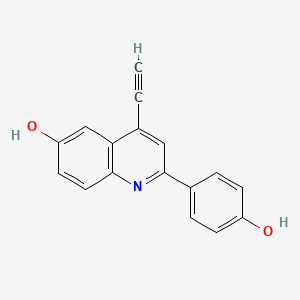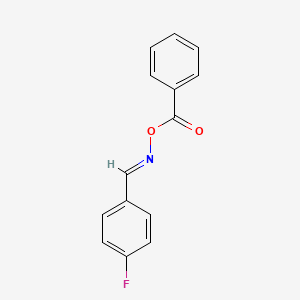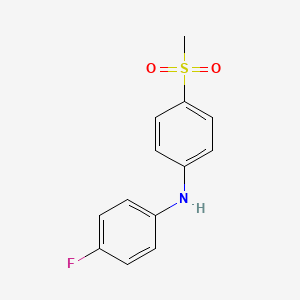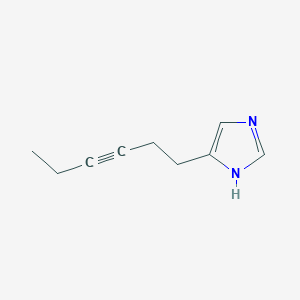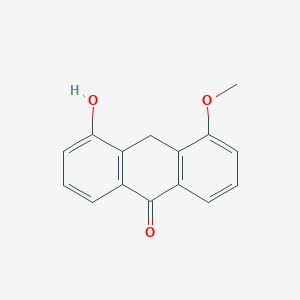
4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát beinhaltet typischerweise die Reaktion von 4-Fluorphenylisocyanat mit 1-(4-Butoxyphenyl)propan-1-amin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, wobei eine Base wie Triethylamin hinzugefügt wird, um die Bildung der Carbamátbindung zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthese-Systeme .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden oxidierten Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
4-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere bei der Hemmung der Fettsäureamid-Hydrolase (FAAH).
Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Schmerzen und Entzündungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Eines der Hauptziele ist das Enzym Fettsäureamid-Hydrolase (FAAH), wo die Verbindung als Inhibitor wirkt. Durch die Hemmung der FAAH erhöht es den Spiegel von Endocannabinoiden, die eine Rolle bei der Schmerzmodulation und entzündungshemmenden Reaktionen spielen .
Wissenschaftliche Forschungsanwendungen
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate involves its interaction with specific molecular targets. One of the primary targets is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor. By inhibiting FAAH, it increases the levels of endocannabinoids, which play a role in pain modulation and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát
- 4-Fluorphenyl-1-(4-methoxyphenyl)propylcarbamát
- 4-Fluorphenyl-1-(4-ethoxyphenyl)propylcarbamát
Einzigartigkeit
4-Fluorphenyl-1-(4-butoxyphenyl)propylcarbamát zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Butoxygruppe erhöht seine Lipophilie, was möglicherweise seine Bioverfügbarkeit und Wechselwirkung mit lipidbasierten Zielstrukturen verbessert .
Eigenschaften
Molekularformel |
C20H24FNO3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
(4-fluorophenyl) N-[1-(4-butoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C20H24FNO3/c1-3-5-14-24-17-10-6-15(7-11-17)19(4-2)22-20(23)25-18-12-8-16(21)9-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
IEKBPHHXDXKATO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




